molecular formula C11H12N2O3 B12805209 Piperonylamine, N-(2-oxazolin-2-yl)- CAS No. 102259-61-0

Piperonylamine, N-(2-oxazolin-2-yl)-

Cat. No.: B12805209
CAS No.: 102259-61-0
M. Wt: 220.22 g/mol
InChI Key: NBWNWJCBQUUGFL-UHFFFAOYSA-N
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Description

Piperonylamine, N-(2-oxazolin-2-yl)- is a chemical compound with the molecular formula C11H12N2O3 It is a derivative of piperonylamine and oxazoline, featuring a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperonylamine, N-(2-oxazolin-2-yl)- typically involves the reaction of piperonylamine with oxazoline derivatives. One common method is the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor®. This reaction is carried out at room temperature and results in the formation of oxazoline rings with high stereospecificity .

Industrial Production Methods

Industrial production methods for Piperonylamine, N-(2-oxazolin-2-yl)- often involve continuous flow processes. These methods utilize packed reactors containing commercial manganese dioxide to facilitate the oxidative aromatization of oxazolines to oxazoles. This approach improves the safety profile of the reaction and provides pure products without the need for additional purification .

Chemical Reactions Analysis

Types of Reactions

Piperonylamine, N-(2-oxazolin-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperonylamine, N-(2-oxazolin-2-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Piperonylamine, N-(2-oxazolin-2-yl)- involves its interaction with specific molecular targets and pathways. The oxazoline ring can coordinate with metal ions, forming complexes that exhibit unique reactivity and biological activities. These complexes can inhibit enzymes or disrupt microbial cell walls, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    Oxazolines: Compounds with similar oxazoline rings, such as 2-oxazoline and 4,5-dihydro-1,3-oxazole.

    Piperonylamine Derivatives: Other derivatives of piperonylamine, including piperonyl alcohol and piperonyl chloride.

Uniqueness

Piperonylamine, N-(2-oxazolin-2-yl)- is unique due to its combination of the piperonylamine and oxazoline moieties. This dual functionality allows it to participate in a wide range of chemical reactions and form complexes with diverse biological activities .

Properties

CAS No.

102259-61-0

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C11H12N2O3/c1-2-9-10(16-7-15-9)5-8(1)6-13-11-12-3-4-14-11/h1-2,5H,3-4,6-7H2,(H,12,13)

InChI Key

NBWNWJCBQUUGFL-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)NCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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